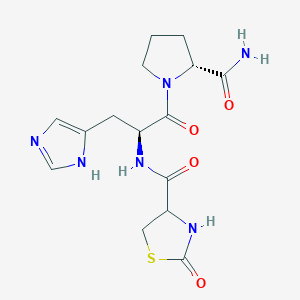
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide is a complex organic compound that features a thiazolidine ring, a histidine residue, and a proline residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide typically involves multiple steps, starting with the formation of the thiazolidine ring. This can be achieved through the reaction of cysteine with an aldehyde, followed by cyclization. The histidine and proline residues are then introduced through peptide coupling reactions, often using reagents such as carbodiimides or other peptide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amide and peptide bonds can be targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Aplicaciones Científicas De Investigación
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and peptide residues can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-L-prolinamide
- N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-alaninamide
Uniqueness
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide is unique due to its specific combination of a thiazolidine ring with L-histidine and D-proline residues. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
53934-57-9 |
|---|---|
Fórmula molecular |
C15H20N6O4S |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-oxo-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C15H20N6O4S/c16-12(22)11-2-1-3-21(11)14(24)9(4-8-5-17-7-18-8)19-13(23)10-6-26-15(25)20-10/h5,7,9-11H,1-4,6H2,(H2,16,22)(H,17,18)(H,19,23)(H,20,25)/t9-,10?,11+/m0/s1 |
Clave InChI |
UQLZLGQVVPXWAD-KHUXNXPUSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CSC(=O)N3)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CSC(=O)N3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)

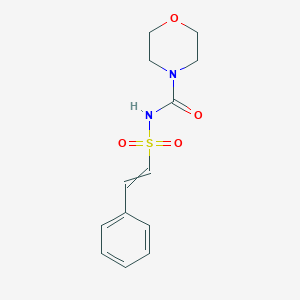
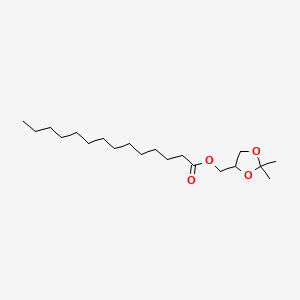


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
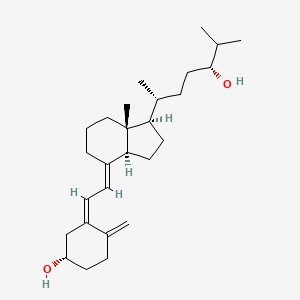

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
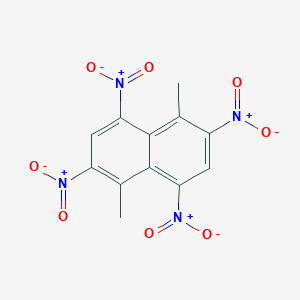

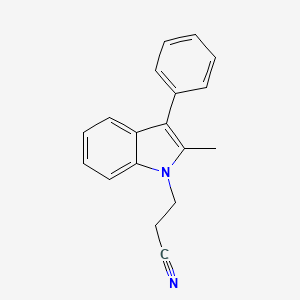
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
